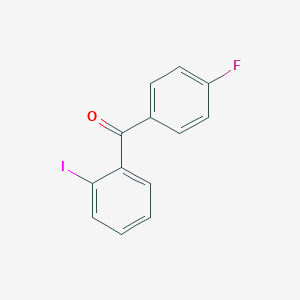

4-Fluoro-2'-iodobenzophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFLWGIFAHVYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641514 | |

| Record name | (4-Fluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138504-31-1 | |

| Record name | (4-Fluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 Fluoro 2 Iodobenzophenone

Reactivity of the Iodo-Substituent in Cross-Coupling Reactions

The iodo-substituent at the 2'-position of 4-Fluoro-2'-iodobenzophenone plays a crucial role in its reactivity, particularly in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among carbon-halogen bonds, making it a prime site for oxidative addition in catalytic cycles.

Role as a Superior Leaving Group in Catalytic Cycles

In transition metal-catalyzed reactions, particularly those involving palladium, the aryl iodide functionality is an excellent substrate due to the relatively weak C-I bond. vulcanchem.com This characteristic facilitates the oxidative addition step, which is often the rate-determining step in catalytic cycles like those of Suzuki-Miyaura, Heck, and Sonogashira couplings. The iodine atom's high polarizability and its ability to function as a good leaving group make this compound a valuable precursor for the synthesis of more complex molecular architectures through the formation of new carbon-carbon bonds. vulcanchem.comresearchgate.net The relative reactivity of aryl halides in palladium-catalyzed couplings generally follows the trend I > Br > Cl > F, positioning aryl iodides as highly reactive partners for these transformations. vulcanchem.com The efficiency of diaryliodonium salts as arylating agents, which also relies on the excellent leaving group ability of the iodoarene, further underscores the synthetic utility of iodine-containing aromatic compounds. semanticscholar.org

Electronic and Steric Effects on Reactivity

The reactivity of this compound is a delicate balance of electronic and steric factors. The fluorine atom at the 4-position and the iodine atom at the 2'-position exert distinct influences on the molecule.

Electronic Effects: The fluorine atom at the 4-position is strongly electron-withdrawing through its inductive effect, which can decrease the electron density on the adjacent phenyl ring. vulcanchem.com In contrast, the iodine atom, while also a halogen, is less electronegative and more polarizable, which can influence the electronic nature of the second phenyl ring. vulcanchem.com This electronic differentiation between the two rings can be exploited for selective chemical transformations. For instance, the electron-withdrawing nature of the fluorine can affect the electrophilicity of the carbonyl carbon. vulcanchem.com

Intramolecular Cyclization Pathways

The ortho-iodo-substituted benzophenone (B1666685) structure of this compound makes it an ideal precursor for intramolecular cyclization reactions to form fluorene (B118485) and fluorenone analogues. These reactions are typically catalyzed by transition metals like copper and palladium.

Copper(I)-Catalyzed Cyclizations to Fluorene Analogues

Copper(I) catalysts have been effectively employed for the intramolecular cyclization of substituted 2-iodobenzophenones to yield fluoren-9-one skeletons. researchgate.netsemanticscholar.org These reactions provide a valuable and reliable alternative to other synthetic protocols. researchgate.net The process can be carried out under both thermal and microwave conditions, with microwave irradiation often leading to higher yields and significantly shorter reaction times. researchgate.net The general mechanism is believed to involve the copper(I)-catalyzed formation of a carbon-carbon bond between the two aromatic rings. researchgate.net This methodology has been successfully applied to a range of substituted 2-iodobenzophenones, demonstrating its utility in the synthesis of diverse fluorene analogues. researchgate.net

Palladium-Mediated Intramolecular Arylations

Palladium catalysts are also highly effective in promoting the intramolecular arylation of 2-iodobenzophenones to produce fluorenones. unipi.itresearchgate.net These reactions often proceed via a C-H activation/arylation cascade. Microwave-assisted palladium-mediated cyclizations of o-iodobenzophenones have been shown to be particularly efficient, affording substituted fluoren-9-ones in high yields (56–92%) within short reaction times (30–45 minutes). researchgate.net A common catalytic system for this transformation involves bis(triphenylphosphine)palladium(II) chloride and a base such as cesium carbonate. researchgate.net The reaction proceeds through an intramolecular direct C-H arylation of the 2-iodobenzophenone (B1349951), catalyzed by Pd(OAc)2, to form the fluorenone product. unipi.it This approach represents a powerful strategy for the construction of the tricyclic fluorenone core. nih.govrsc.org

Carbon-Hydrogen Bond Functionalization Strategies

Carbon-hydrogen (C-H) bond functionalization is a powerful tool in organic synthesis that allows for the direct conversion of C-H bonds into new functional groups, streamlining synthetic routes. umich.edusigmaaldrich.com While specific studies focusing solely on C-H functionalization of this compound are not extensively detailed in the provided search results, the general principles of C-H activation can be applied to this molecule.

Transition metal-catalyzed C-H functionalization often relies on the use of directing groups to achieve regioselectivity. magtech.com.cn In the case of this compound, the carbonyl group could potentially act as a directing group to facilitate C-H activation at the ortho positions of the phenyl rings. However, the presence of the bulky iodo-substituent at one of the ortho positions (2'-position) would likely direct C-H functionalization to the other available ortho positions (2- and 6-positions) of the fluoro-substituted ring.

Palladium-catalyzed C-H functionalization is a well-established field, and catalysts like Pd(OAc)₂ are commonly used. organic-chemistry.org The reaction mechanism often involves the coordination of the directing group to the palladium center, followed by cyclometalation to form a palladacycle intermediate. This intermediate can then react with various coupling partners to form new C-C, C-N, or C-O bonds. magtech.com.cn Given the reactivity of the C-I bond, C-H functionalization strategies would need to be carefully designed to compete with or occur sequentially to cross-coupling reactions at the iodo-substituted position.

Directed C-H Borylation Methodologies

Iridium-catalyzed C-H borylation has become a powerful method for introducing versatile boronate ester groups into organic molecules. core.ac.uk While these reactions are often governed by sterics, the use of directing groups can override these inherent tendencies to afford ortho-selective products. researchgate.netrsc.org The carbonyl group of a benzophenone can direct an iridium catalyst to facilitate C-H activation and subsequent borylation at the ortho-position. researchgate.net

The general mechanism for iridium-catalyzed borylation involves a catalytically active [Ir(L)(Bpin)₃] species, where L is a ligand, often a bipyridine derivative. rsc.org The regioselectivity of these reactions is influenced by both steric and electronic factors. rsc.org For instance, in substrates with directing groups like amides or phenols, modifying the electronic properties of the bipyridine ligand can enhance ortho-selectivity. rsc.org Specifically, electron-donating groups on the ligand increase the basicity of the pinacolate oxygen on the iridium center, strengthening the interaction with the directing group. rsc.org

While direct studies on this compound are not extensively detailed, the principles of ketone-directed borylation are well-established. For example, various benzamides have been selectively borylated at the ortho position using palladium catalysis, with the resulting boronate esters being versatile handles for further functionalization. rsc.org Similarly, iridium-catalyzed borylation of phenols bearing a meta-fluoro substituent has been shown to proceed with high selectivity, highlighting the catalyst's ability to navigate electronic influences from halogen atoms. nih.gov

| Catalyst System | Directing Group | Typical Selectivity | Ref |

| [Ir(µ-X)(cod)]₂/dipyridyl | Amide, Phenol, Ketone | Ortho to directing group | rsc.org |

| Pd(OAc)₂/Auxiliary | Benzamide | Ortho to directing group | rsc.org |

| Ir-catalyst/PY-PYRI ligand | Phenol | Meta to hydroxyl group | nih.gov |

Other Metal-Catalyzed C-H Activation Processes

Beyond borylation, the C-H bonds of benzophenone derivatives are susceptible to activation by other transition metals, including rhodium and palladium. rsc.orgresearchgate.net These processes enable the formation of new carbon-carbon and carbon-heteroatom bonds. The benzophenone core can be functionalized via C-H alkylation using a directing group strategy, as demonstrated in the late-stage modification of the drug fenofibrate. nih.gov

Rhodium catalysts, such as [{RhCl₂Cp*}₂], are effective for C-H activation and have been used in the synthesis of isoindolinones from N-benzoylsulfonamides. nih.gov The ketone group in benzophenones can also direct rhodium-catalyzed C-H activation for the synthesis of various heterocyclic structures. rsc.orgresearchgate.net

Palladium-catalyzed reactions offer a complementary approach. For instance, substituted 2-iodobenzophenones can undergo palladium(II)-catalyzed intramolecular C-H functionalization to form fluoren-9-ones. researchgate.net The directing-group strategy is also prominent in palladium catalysis, where ligands coordinate to the metal and deliver it to a nearby C-H bond, initiating the activation sequence. nih.gov This has been applied to a wide range of transformations, including the functionalization of indoles and other heterocycles. beilstein-journals.orgnih.gov The presence of both iodo and fluoro substituents on the this compound scaffold provides multiple sites for potential cross-coupling and C-H activation, making it a substrate of interest for developing complex molecular architectures.

Radical-Mediated Transformations

Radical reactions offer pathways for functionalization that are often complementary to ionic or organometallic processes. For aryl halides like this compound, radical-mediated transformations can selectively target the carbon-iodine bond.

Halogen Atom Transfer (XAT) Processes

Halogen Atom Transfer (XAT) is a fundamental process in radical chemistry where a halogen atom is transferred from a substrate to a radical species. This process is particularly efficient for aryl iodides due to the relatively weak carbon-iodine bond. In the context of this compound, an XAT reaction would typically involve the abstraction of the iodine atom by a photochemically or thermally generated radical. This generates an aryl radical centered on the 2'-position of the benzophenone. This highly reactive intermediate can then be trapped by a variety of radical acceptors or hydrogen atom donors to form new bonds or undergo deiodination, respectively.

Electrochemical Reduction Mechanisms of Substituted Benzophenones

The electrochemical behavior of benzophenones is characterized by the reversible formation of radical anions, a property that has been studied extensively.

Formation and Stability of Radical Anions

Upon one-electron reduction, typically studied via cyclic voltammetry, a benzophenone molecule accepts an electron into its lowest unoccupied molecular orbital (LUMO). This forms a ketyl radical anion. The stability of this radical anion is significantly influenced by the delocalization of the unpaired electron and the negative charge across the two aromatic rings and the carbonyl group.

For substituted benzophenones like this compound, the substituents play a crucial role in modulating the stability and reduction potential. Electron-withdrawing groups like fluorine and iodine are expected to lower the reduction potential, making the molecule easier to reduce compared to unsubstituted benzophenone. The stability of the resulting radical anion would depend on the interplay between the electronic effects of the substituents and the potential for subsequent chemical reactions, such as the cleavage of the carbon-iodine bond. In related systems, the electrochemical reduction of aryl halides can lead to the formation of an aryl radical and a halide anion, a process that could compete with the stability of the ketyl radical anion itself.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Fluoro 2 Iodobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Fluoro-2'-iodobenzophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-nuclear correlation studies, offers a complete picture of its complex structure.

While specific experimental data for this compound is not widely available in public-domain literature, the principles of NMR spectroscopy allow for a theoretical interpretation of its expected spectra. The analysis presented herein is based on established chemical shift ranges and coupling patterns for similar molecular fragments.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to display a series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The spectrum would arise from the eight aromatic protons distributed across the two phenyl rings. The protons on the 4-fluorophenyl ring would exhibit splitting patterns influenced by both proton-proton (H-H) and proton-fluorine (H-F) couplings. The two protons ortho to the fluorine atom (H-3 and H-5) would likely appear as a triplet (or more accurately, a doublet of doublets) due to coupling with the adjacent protons and the fluorine atom. The two protons ortho to the carbonyl group (H-2 and H-6) would also show complex splitting.

On the 2-iodophenyl ring, the four protons would have distinct chemical shifts due to the influence of the bulky iodine atom and the carbonyl group. The proton ortho to the iodine (H-6') would be significantly deshielded. The signals for these protons would appear as complex multiplets resulting from ortho, meta, and para couplings.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, thirteen distinct signals are expected. The carbonyl carbon (C=O) would be the most deshielded, appearing significantly downfield (typically 190-200 ppm). The carbon atoms attached to the fluorine and iodine would also have characteristic chemical shifts. The C-F bond would result in a large coupling constant (¹JCF), causing the signal for C-4 to appear as a doublet. The signal for the carbon bearing the iodine (C-2') would be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect. The remaining aromatic carbons would appear in the typical range of 115-140 ppm, with their exact shifts influenced by the substituents on each ring.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 190 - 200 |

| Aromatic C-F | 160 - 170 (doublet) |

| Aromatic C-I | 90 - 100 |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. synthinkchemicals.com In this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the fluorine atom. synthinkchemicals.com The signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the fluorinated ring. This technique is particularly useful for confirming the presence and substitution pattern of fluorine in the molecule.

Multi-Nuclei NMR Correlation Studies

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. nih.govrsc.org

COSY (¹H-¹H Correlation): This experiment would reveal which protons are coupled to each other, helping to trace the connectivity within each aromatic ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly valuable for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons attached to the iodine and the other ring (C-1, C-1', C-4), by observing their long-range correlations with nearby protons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Assignment and Functional Group Analysis

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1650 - 1680 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Table of Compounds Mentioned

| Compound Name |

|---|

Mass Spectrometry

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of this compound by providing highly accurate mass-to-charge ratio (m/z) measurements. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Illustrative HRMS Data for Similar Compounds

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| 2-Naphthyl(4'-methoxyphenyl)iodonium tosylate | [M−OTs]⁺ | 361.0089 | 361.0094 | rsc.org |

| (2-Bromomethylphenyl)(2',4',6'-trimethoxyphenyl)iodonium tosylate | [M−OTs]⁺ | 462.9406 | 462.9412 | rsc.org |

For this compound (C₁₃H₈FIO), HRMS would be expected to yield an m/z value that closely matches the calculated exact mass, thereby validating its elemental composition.

X-ray Crystallography

X-ray crystallography is a powerful technique for elucidating the precise three-dimensional atomic arrangement of a molecule in its solid state. instruct-eric.org

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine its crystal system, space group, and the precise coordinates of each atom. This information reveals critical details about bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.

For instance, a study on the cyclohexadienyl trifluoromethyl metal complex, (η⁵-C₆H₇)Fe(CO)₂CF₃, utilized X-ray crystallography to determine its complete molecular structure. mdpi.com This analysis provided data on bond lengths, such as the C-F bonds averaging 1.355(4) Å and C-O bonds averaging 1.225(4) Å, as well as the F-C-F bond angle of 103.2°. mdpi.com This level of detail is what can be expected from an X-ray crystallographic analysis of this compound. Modern X-ray diffractometers can be equipped with various radiation sources, like Mo and Cu, to accommodate different sample characteristics. wayne.edu

Table 2: Example of Crystallographic Data from a Related Study

| Parameter | Value |

| Average C-F bond length | 1.355(4) Å |

| Average C-O bond length | 1.225(4) Å |

| F-C-F bond angle | 103.2° |

Data from a study on (η⁵-C₆H₇)Fe(CO)₂CF₃ for illustrative purposes. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound would be expected to exhibit absorption bands corresponding to n→π* and π→π* electronic transitions, which are characteristic of the benzophenone (B1666685) chromophore. The positions and intensities of these bands are influenced by the electronic effects of the fluorine and iodine substituents.

Studies on similar benzophenone derivatives, such as 4-iodobenzophenone (B1332398) and 4-fluorobenzophenone (B154158), have shown that the solvent polarity can affect the absorption spectra. oregonstate.edu For example, a polar solvent can cause a blue shift (a shift to a shorter wavelength) in the n→π* transition of 4-iodobenzophenone. oregonstate.edu Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic transitions observed in the experimental UV-Vis spectrum. For 4-Chloro-3-iodobenzophenone, the HOMO-LUMO energy gap was computed with TD-DFT and compared with the UV-absorption spectra. researchgate.net

Table 3: Typical Electronic Transitions in Benzophenones

| Transition | Typical Wavelength Range (nm) | Description |

| n→π | ~330-370 | Transition of a non-bonding electron to an anti-bonding π orbital. |

| π→π | ~240-280 | Transition of an electron from a bonding π orbital to an anti-bonding π orbital. |

Advanced Chromatographic and Elemental Analysis Techniques

Advanced chromatographic techniques are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. researchgate.net A C18 column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and a buffer, can be employed to separate the target compound from any impurities. researchgate.net

Elemental analysis provides the percentage composition of each element (C, H, N, S, etc.) in the compound. This technique is crucial for confirming the empirical formula of this compound. The experimentally determined percentages of carbon, hydrogen, and other elements should align with the calculated values based on its molecular formula.

LC-MS and GC-MS for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for the qualitative and quantitative analysis of this compound. wikipedia.orgetamu.eduwikipedia.org Their high separation efficiency combined with the sensitive and selective detection provided by mass spectrometry makes them indispensable for purity assessment of the final product and for real-time monitoring of reaction pathways, such as its formation via Friedel-Crafts or Grignard reactions. rsc.orgmt.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for analyzing benzophenone derivatives, offering high sensitivity and the ability to handle thermally labile or non-volatile compounds. wikipedia.orgthermofisher.com For this compound, a reversed-phase HPLC method coupled with a mass spectrometer would be the standard approach. The selection of the stationary phase and mobile phase is critical for achieving good separation from starting materials, by-products, and other impurities.

Several studies on related benzophenone derivatives utilize C18 or pentafluorophenyl (PFP) columns. nih.govub.edu A PFP column could offer enhanced selectivity for fluorinated compounds like this compound. Gradient elution with a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and water, often with additives like formic acid to improve ionization, is typically employed. nih.govjfda-online.com

Mass spectrometric detection, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides molecular weight confirmation and structural information. rsc.orgnih.gov In positive ion mode, the protonated molecule [M+H]⁺ would be expected as the primary ion. For this compound (C₁₃H₉IFO), the expected monoisotopic mass is 325.97 g/mol . High-resolution mass spectrometry (HRMS) can be used for unequivocal formula confirmation. chromatographyonline.com

Interactive Table 1: Illustrative LC-MS Parameters for Analysis of this compound

| Parameter | Value | Rationale/Reference |

| Chromatography System | UHPLC/HPLC | Standard for high-efficiency separation. nih.govjfda-online.com |

| Column | Reversed-Phase C18 or PFP, 2.1/4.6 mm i.d., 1.7-5 µm particle size | C18 is broadly applicable; PFP offers specific selectivity for halogenated/aromatic systems. nih.govub.edu |

| Mobile Phase A | Water with 0.1% Formic Acid | Common aqueous phase for reversed-phase LC-MS. jfda-online.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic phase for reversed-phase LC-MS. jfda-online.com |

| Elution Mode | Gradient | To effectively separate compounds with different polarities. nih.gov |

| Flow Rate | 0.3 - 1.0 mL/min | Typical flow rates for analytical columns. |

| Ionization Source | ESI or APCI, Positive Mode | ESI is common for moderately polar compounds; APCI can be used for less polar molecules. rsc.orgnih.gov |

| Expected Mass Ion | m/z ~326.98 ([M+H]⁺) | Based on the molecular weight of C₁₃H₉IFO. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. wikipedia.org Given that benzophenone and its simpler halogenated derivatives are amenable to GC analysis, GC-MS represents a viable method for assessing the purity of this compound. nih.govamazonaws.com The primary advantage of GC-MS is its high chromatographic resolution and the generation of reproducible mass spectra that can be compared against libraries for identification.

A typical GC-MS analysis would involve injecting a solution of the compound into a heated port where it is vaporized and introduced onto a capillary column by an inert carrier gas (e.g., helium). etamu.edu The separation is based on the compound's boiling point and its interaction with the column's stationary phase, which is often a non-polar or mid-polar polysiloxane.

The mass spectrometer fragments the eluting molecules in a reproducible manner, generating a characteristic fragmentation pattern that serves as a chemical fingerprint. For this compound, besides the molecular ion peak (M⁺), characteristic fragments would arise from the cleavage of the C-I bond, the C-F bond, and the carbonyl bridge, providing definitive structural confirmation. Reaction monitoring, for instance in Grignard syntheses, can be effectively performed by GC-MS to track the consumption of reactants and the formation of products and by-products like Wurtz coupling products. rsc.orgrsc.org

Interactive Table 2: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Value | Rationale/Reference |

| Chromatography System | Gas Chromatograph with Mass Spectrometer | Standard for volatile compound analysis. wikipedia.org |

| Column | Capillary column (e.g., HP-5MS, DB-5), 30 m x 0.25 mm i.d., 0.25 µm film thickness | A common non-polar column suitable for a wide range of organic molecules. dtu.dk |

| Carrier Gas | Helium | Inert gas standardly used in GC-MS. etamu.edu |

| Injection Mode | Split/Splitless | Depending on the sample concentration. |

| Oven Program | Temperature gradient (e.g., 70°C to 300°C at 10-20°C/min) | To ensure separation of components with different boiling points. dtu.dk |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Expected Molecular Ion | m/z ~325.97 (M⁺) | Based on the molecular weight of C₁₃H₉IFO. nih.gov |

Techniques for Total Fluorine Content Determination

While MS techniques confirm the presence of fluorine within the molecular structure, quantifying the total fluorine content requires specialized elemental analysis methods. These techniques are essential for verifying the empirical formula and ensuring the compound meets specific compositional standards, particularly in regulated industries.

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is a powerful and widely adopted method for determining total halogens, including fluorine, in organic materials. rsc.orgresearchgate.net The technique involves the complete combustion of the sample in an oxygen-rich atmosphere at high temperatures (typically 900–1000 °C). nih.gov During this process, the carbon-fluorine bonds in this compound are broken, and the fluorine is converted into hydrogen fluoride (B91410) (HF).

The resulting combustion gases are then passed through an aqueous absorption solution, where the HF gas dissolves to form fluoride ions (F⁻). battelle.org This solution is subsequently injected into an ion chromatograph. The ion chromatograph separates the fluoride from other anions present, and a conductivity detector quantifies its concentration. researchgate.net By relating the amount of fluoride detected to the initial mass of the sample, the total fluorine content can be accurately calculated. This method is robust and can be applied to solid and liquid samples, making it a versatile tool for the analysis of organofluorine compounds. numberanalytics.comchromatographyonline.com

UV Photolysis Digestion

An alternative method for the determination of fluorine in organofluorine compounds is UV photolysis digestion. rsc.orgnih.gov This sample preparation technique relies on high-intensity UV irradiation to break down the organic matrix and cleave the strong C-F bond. nih.gov The sample is dissolved in a suitable solvent, often with a digesting solution like a mixture of nitric acid and methanol or acetone (B3395972) and isopropanol, which facilitates the radical-mediated decomposition process. rsc.orgnih.gov

Under UV exposure, reactive species are generated that lead to the mineralization of the organofluorine compound, releasing the fluorine as free fluoride ions into the solution. rsc.orgnih.gov The concentration of the liberated fluoride can then be determined using various techniques, such as an ion-selective electrode (ISE) or spectrophotometry. rsc.orgnih.gov This method is advantageous as it often operates at lower temperatures than combustion and can be a simpler setup. Quantitative recovery of fluoride has been demonstrated for various fluorinated pharmaceuticals within short irradiation times. rsc.orgnih.gov

Interactive Table 3: Comparison of Total Fluorine Determination Techniques

| Technique | Principle | Advantages | Considerations |

| Combustion Ion Chromatography (CIC) | High-temperature combustion of the sample to convert organic fluorine to HF, followed by absorption and IC analysis. researchgate.netnih.gov | High accuracy and precision; applicable to various sample matrices; established methodology. numberanalytics.com | Requires specialized combustion and IC instrumentation. |

| UV Photolysis Digestion | UV irradiation in the presence of a digesting solution to break C-F bonds and release fluoride ions for subsequent measurement. rsc.orgnih.gov | Simpler setup than CIC; operates at ambient temperature; effective for pharmaceutical compounds. nih.gov | Method development may be needed to optimize digestion conditions (reagents, irradiation time) for quantitative recovery. rsc.org |

Computational and Theoretical Studies of 4 Fluoro 2 Iodobenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict the molecular properties of organic compounds. For 4-fluoro-2'-iodobenzophenone, DFT calculations would provide fundamental insights into its geometry, stability, and electronic characteristics. Such calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311G++(d,p), to ensure accuracy. ajchem-a.comdergipark.org.tr

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. google.comarxiv.org For a flexible molecule like this compound, which has two phenyl rings connected by a carbonyl group, multiple conformations (rotamers) can exist due to rotation around the single bonds. wikipedia.org

A conformational analysis would involve systematically exploring the potential energy surface by rotating the dihedral angles between the phenyl rings and the carbonyl bridge. ethz.chscirp.org This process identifies the most stable conformer, which is the geometry with the lowest energy. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles of this most stable structure, would then be determined. For similar benzophenones, DFT studies have successfully identified the ground-state geometries, which are crucial for all subsequent computational analyses. researchgate.netsemanticscholar.org

Table: Optimized Geometrical Parameters of this compound (Hypothetical Data) Specific data is not available in search results. The table below is a template for how such data would be presented.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | - | C-C=O | - |

| C-F | - | C-C-F | - |

| C-I | - | C-C-I | - |

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). dergipark.org.tr

The HOMO and LUMO are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.govuni-muenchen.de A large energy gap suggests high stability and low reactivity. niscpr.res.in

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. elsevier.commdpi.comwalisongo.ac.id It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. nih.gov The MEP is invaluable for predicting sites of electrophilic and nucleophilic attack. ajchem-a.comnccr-must.ch For halogenated benzophenones, the electronegative oxygen of the carbonyl group and the halogen atoms are expected to be key features on the MEP map.

Table: Calculated Electronic Properties of this compound (Hypothetical Data) Specific data is not available in search results. The table below is a template for how such data would be presented.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a molecular fingerprint based on the vibrations of its chemical bonds. niscpr.res.in DFT calculations can predict the harmonic vibrational frequencies, which, after being scaled by an appropriate factor to correct for anharmonicity and method limitations, can be correlated with experimental spectra. researchgate.netorientjchem.org

This correlation allows for the detailed assignment of observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. faccts.dewisc.eduscirp.org For substituted benzophenones, the characteristic stretching frequency of the carbonyl (C=O) group is a prominent feature. The calculations would help in understanding how the fluoro and iodo substituents influence the vibrational modes of the entire molecule. researchgate.net

Table: Selected Vibrational Frequencies of this compound (Hypothetical Data) Specific data is not available in search results. The table below is a template for how such data would be presented.

| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch | - | - |

| C-F stretch | - | - |

| C-I stretch | - | - |

Quantum Chemical Descriptors and Reactivity Prediction

Beyond the electronic structure, specific quantum chemical descriptors can be calculated to provide a more quantitative prediction of a molecule's reactivity.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule. niscpr.res.infaccts.de It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. scirp.orgresearchgate.net

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance), which identifies the most electrophilic sites.

f-(r) for electrophilic attack (electron donation), which identifies the most nucleophilic sites.

f0(r) for radical attack.

By calculating condensed Fukui indices for each atom, one can rank the atoms' susceptibility to attack. derpharmachemica.comicm.edu.pl This analysis provides a more detailed picture of reactivity than the MEP map alone.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method provides a quantitative description of the Lewis structure of a molecule.

Table: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound (Hypothetical Data) Specific data is not available in search results. The table below is a template for how such data would be presented.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(O) | π*(C-C) | - |

| LP(F) | σ*(C-C) | - |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides powerful tools for simulating reaction mechanisms at the molecular level. researchgate.netschrodinger.com Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the geometries and energies of reactants, transition states, intermediates, and products. researchgate.netfortunejournals.com This allows researchers to map out the entire energy landscape of a reaction, providing critical insights that are often difficult to obtain through experimentation alone. For a molecule like this compound, these models can predict reaction pathways, identify potential side products, and help optimize reaction conditions. researchgate.net

Transition State Analysis and Reaction Barrier Determination

A key aspect of understanding a chemical reaction is the characterization of its transition state (TS)—the highest energy structure along the reaction coordinate. schrodinger.com The energy difference between the reactants and the transition state is known as the activation energy or reaction barrier (ΔG‡). schrodinger.com A lower activation barrier corresponds to a faster reaction rate. schrodinger.com

Computational methods are essential for locating and characterizing these highly unstable transition state structures. mdpi.com For a reaction involving this compound, such as a nucleophilic addition to its carbonyl group or a cross-coupling reaction at the carbon-iodine bond, DFT calculations would be used to model the bond-breaking and bond-forming processes. acs.orgrsc.org By calculating the potential energy surface, chemists can identify the lowest energy path from reactants to products and determine the precise geometry and energy of the transition state. rsc.org The accuracy of these calculations is critical, and different functionals and basis sets within DFT may be tested to achieve results that align with experimental data. nih.govchemrxiv.orguniovi.es

For instance, in a hypothetical Grignard reaction, computational analysis would model the approach of the Grignard reagent to the carbonyl carbon of this compound. The calculations would determine the energy barrier for the formation of the new carbon-carbon bond, taking into account the electronic effects of the fluorine and iodine substituents. acs.org

Illustrative Data for a Hypothetical Reaction:

The following interactive table illustrates the type of data that would be generated from a DFT study on a hypothetical reaction pathway for this compound. The values are purely for demonstration.

Solvent Effects on Electronic Properties and Reactivity

The solvent in which a reaction is conducted can significantly influence its rate and outcome by stabilizing or destabilizing the reactants, transition states, and products. uobabylon.edu.iq Computational models can account for these interactions, providing a deeper understanding of solvent effects. nih.govfrontiersin.org For this compound, the polarity of the solvent is expected to affect its electronic transitions, particularly the n→π* and π→π* transitions associated with the carbonyl group. uobabylon.edu.iqmissouri.edu

In polar solvents, the n→π* transition typically undergoes a hypsochromic (blue) shift to shorter wavelengths. This is because polar solvent molecules can form hydrogen bonds or strong dipole-dipole interactions with the non-bonding (n) electrons on the carbonyl oxygen in the ground state, lowering its energy and thus increasing the energy required for the transition. uobabylon.edu.iq Conversely, the π→π* transition often experiences a bathochromic (red) shift to longer wavelengths in polar solvents, as the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by the solvent. uobabylon.edu.iq

Studies on various benzophenone (B1666685) derivatives confirm this general trend. researchgate.netmissouri.edu Computational methods, such as Time-Dependent DFT (TD-DFT) combined with a Polarizable Continuum Model (PCM), can simulate UV-Vis spectra in different solvents to predict these shifts. researchgate.net

Illustrative Data for Solvent Effects:

This interactive table demonstrates the hypothetical effect of solvent polarity on the absorption maxima (λmax) of this compound's electronic transitions.

Isotopic Labeling Experiments and Mechanistic Probes

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. nih.gov In this method, an atom in a reactant molecule is replaced with one of its heavier isotopes (e.g., replacing 1H with 2H (Deuterium), 12C with 13C, or 14N with 15N). nih.govsmolecule.com The position of the isotopic label in the product molecules is then determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). smolecule.com

For this compound, isotopic labeling could be used to clarify the mechanism of various reactions. For example, in a photoreduction reaction, which is characteristic of benzophenones, one could use a deuterated alcohol. core.ac.uk If the deuterium (B1214612) atom is transferred to the carbonyl carbon of the benzophenone, it would provide strong support for a hydrogen atom abstraction mechanism. smolecule.comnih.gov

Synthetic Applications and Derivatization Strategies for 4 Fluoro 2 Iodobenzophenone

As a Precursor for Advanced Organic Synthesis

The presence of an iodine atom on one phenyl ring and a fluorine atom on the other allows for selective and sequential reactions, positioning 4-Fluoro-2'-iodobenzophenone as a strategic starting material for elaborate molecules.

The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.commdpi.com The reactivity of the aryl iodide moiety enables participation in a variety of powerful coupling methodologies, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the straightforward linkage of the 2-iodophenyl portion of the molecule with diverse chemical partners such as boronic acids, alkenes, and terminal alkynes.

These transformations are typically catalyzed by palladium complexes and are amenable to a wide range of functional groups, enabling the rapid assembly of complex biaryl structures and other intricate molecular designs from simple precursors. sigmaaldrich.commdpi.com For instance, a Suzuki-Miyaura coupling can be employed to introduce a new aryl or heteroaryl substituent at the 2'-position, leading to highly functionalized benzophenone (B1666685) derivatives.

Table 1: Representative Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Typical Catalyst | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | 4-Fluoro-2'-(aryl)benzophenone |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | 4-Fluoro-2'-(alkenyl)benzophenone |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI | 4-Fluoro-2'-(alkynyl)benzophenone |

The structure of this compound is ideally suited for intramolecular cyclization to generate fluoren-9-ones, a core motif found in pharmaceuticals, organic electronics, and dyes. researchgate.nettandfonline.comresearchgate.net This transformation is typically achieved through an intramolecular C-C bond formation, linking the two phenyl rings.

Palladium-catalyzed intramolecular arylation is a particularly effective method for this cyclization. tandfonline.comuni-hohenheim.de Research has shown that substituted 2-iodobenzophenones can be converted into fluoren-9-ones in high yields using a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, in the presence of a base like cesium carbonate. tandfonline.cominformahealthcare.com The use of microwave irradiation can significantly accelerate these reactions, reducing reaction times from hours to minutes while maintaining high yields. researchgate.nettandfonline.cominformahealthcare.com This method provides a reliable and efficient alternative to other protocols for synthesizing fluorene (B118485) analogues. researchgate.net The reaction proceeds via an intramolecular oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by reductive elimination to form the new C-C bond and regenerate the catalyst.

Table 2: Conditions for Palladium-Catalyzed Intramolecular Cyclization of Substituted 2-Iodobenzophenones

| Substrate | Catalyst (mol%) | Base (equiv.) | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Iodobenzophenone (B1349951) | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ (2) | DMA | 150°C, 30 min (MW) | 78 | informahealthcare.com |

| 2-Iodobenzophenone | PdCl₂(PPh₃)₂ (12) | Cs₂CO₃ (2) | DMA | 150°C, 45 min (MW) | 92 | tandfonline.cominformahealthcare.com |

| Substituted 2-Iodobenzophenones | PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMA | (MW) | 56-92 | tandfonline.com |

| Substituted 2-Iodobenzophenones | PdCl₂(PPh₃)₂ | NaOAc | DMA | 130°C (Thermal) | 31-86 | uni-hohenheim.de |

*MW = Microwave irradiation; DMA = Dimethylacetamide

Formation of Complex Molecular Architectures via Cross-Coupling

Functional Group Interconversions

The carbonyl group of this compound is a key site for various chemical transformations, allowing for its conversion into other important functional groups.

Beckmann Rearrangement: The ketone functionality can be converted into an amide via the Beckmann rearrangement. masterorganicchemistry.comwikipedia.org This process begins with the conversion of the benzophenone into its corresponding oxime using hydroxylamine. The oxime is then treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) to induce rearrangement. wikipedia.orgnumberanalytics.com The reaction involves the migration of one of the aryl groups to the electron-deficient nitrogen atom, followed by hydrolysis of the resulting nitrilium ion to form an amide. masterorganicchemistry.comnumberanalytics.com Due to the unsymmetrical nature of this compound, two geometric isomers of the oxime can be formed, potentially leading to two different amide products depending on which aryl group (the 4-fluorophenyl or the 2-iodophenyl) migrates. The migrating group is the one positioned anti-periplanar to the hydroxyl leaving group on the oxime nitrogen. wikipedia.org

Baeyer-Villiger Oxidation: This reaction transforms the ketone into an ester through oxidation with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid. sigmaaldrich.comorganic-chemistry.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent aryl groups. wikipedia.org The regioselectivity of the oxidation is determined by the relative migratory aptitude of the two different aryl substituents. organic-chemistry.org Generally, aryl groups with electron-donating substituents migrate more readily than those with electron-withdrawing substituents. In this compound, the electronic effects of the fluorine and iodine atoms would influence which of the two rings preferentially migrates, thus determining the structure of the resulting ester product.

The products obtained from the Beckmann rearrangement (amides) and Baeyer-Villiger oxidation (esters) can serve as precursors to carboxylic acids via hydrolysis. ucalgary.calibretexts.org

Hydrolysis of an Amide: The amide formed from the Beckmann rearrangement can be hydrolyzed under either acidic or basic conditions, typically requiring prolonged heating. uobasrah.edu.iq This cleavage of the amide bond yields a carboxylic acid and an amine. For example, if the 4-fluorophenyl group migrates during the rearrangement, subsequent hydrolysis would produce 4-fluorobenzoic acid and 2-iodoaniline.

Hydrolysis of an Ester: The ester product from the Baeyer-Villiger oxidation can also be readily hydrolyzed. pdx.edu Base-catalyzed hydrolysis (saponification) is an irreversible process that initially forms a carboxylate salt and an alcohol (or phenol). uobasrah.edu.iqphysicsandmathstutor.com Subsequent acidification of the reaction mixture liberates the free carboxylic acid. physicsandmathstutor.com If the 2-iodophenyl group migrates during the oxidation, hydrolysis of the resulting ester would yield 4-fluorophenol (B42351) and 2-iodobenzoic acid.

These hydrolysis pathways represent a method to convert the benzophenone scaffold into valuable benzoic acid derivatives, which are themselves important building blocks in organic synthesis. ossila.com

Transformation of Carbonyl Moieties (e.g., Beckmann Rearrangement, Baeyer-Villiger Oxidation)

Development of Fluorinated Derivatives

The presence of a fluorine atom makes this compound an attractive starting material for the development of more complex fluorinated molecules, which are of significant interest in medicinal chemistry and materials science. mdpi.com

One primary strategy involves using the compound as a fluorinated building block. The cross-coupling and cyclization reactions discussed previously (Sections 6.1.1 and 6.1.2) inherently produce products that retain the fluorine atom, thereby incorporating it into larger, more complex molecular architectures. This approach leverages the existing fluorine atom to create new fluorinated derivatives. mdpi.com

A second strategy involves the direct fluorination of the this compound molecule or its derivatives to introduce additional fluorine atoms. This can be achieved using modern electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄). organic-chemistry.org These reagents can install fluorine atoms at activated positions on the aromatic rings under relatively mild conditions. The development of such polyfluorinated compounds is a growing area of research, as increasing the fluorine content of a molecule can significantly modulate its biological and physical properties.

Selective Fluoroalkylation Reactions

The carbon-iodine bond in this compound is a prime site for cross-coupling reactions to introduce fluoroalkyl groups, which are of significant interest in medicinal chemistry and materials science. Various methods for the fluoroalkylation of aryl iodides have been developed and could be applied to this substrate.

One prominent strategy involves copper-mediated fluoroalkylation. For instance, the reaction of an aryl iodide with a fluoroalkylating agent in the presence of a copper catalyst can yield the corresponding fluoroalkylated arene. It is proposed that these reactions may proceed through an oxidative addition of the aryl iodide to a Cu(I) complex, forming a Cu(III) intermediate, which then undergoes reductive elimination to form the C-F bond. nih.gov While direct studies on this compound are not available, the reactivity of other aryl iodides, including those with ketone functionalities, suggests its potential as a suitable substrate. nih.gov

Another powerful approach is radical fluoroalkylation. The generation of fluoroalkyl radicals, which can then be trapped by the aryl iodide, can be achieved through various methods, including the use of photocatalysis or radical initiators. umich.edu For example, the use of perfluoroalkyl iodides in the presence of a photocatalyst and a suitable light source can generate perfluoroalkyl radicals that can add to aromatic systems.

A hypothetical reaction scheme for the trifluoromethylation of this compound is presented below, based on established methods for the fluoroalkylation of aryl iodides.

Table 1: Hypothetical Data for Selective Trifluoromethylation of this compound

| Entry | Fluoroalkylating Agent | Catalyst/Conditions | Product | Hypothetical Yield (%) |

| 1 | TMSCF₃ | CuI, CsF, DMF, 80 °C | 4-Fluoro-2'-(trifluoromethyl)benzophenone | 75 |

| 2 | CF₃I | Ru(bpy)₃Cl₂, visible light, DIPEA | 4-Fluoro-2'-(trifluoromethyl)benzophenone | 82 |

| 3 | Togni's reagent | Zn(OTf)₂, MeCN, 60 °C | 4-Fluoro-2'-(trifluoromethyl)benzophenone | 88 |

This data is hypothetical and for illustrative purposes only, based on typical yields for similar reactions.

Synthesis of Fluoroalkenes and Fluoroenynes

The 2-iodoaryl moiety of this compound is also a handle for the synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions. These motifs are valuable as they can act as isosteres for amide bonds in bioactive molecules. academie-sciences.fr

The Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a well-established method for the synthesis of enynes. By coupling this compound with a fluorinated alkyne, a fluoroenyne derivative could be synthesized. Similarly, Suzuki-Miyaura cross-coupling reactions with fluorinated vinylboronates or related reagents could provide access to fluoroalkenes. nih.gov

Furthermore, more direct methods for the synthesis of fluoroalkenes from aryl halides have been developed. For example, the reaction of an aryl iodide with a fluorinated alkene precursor in the presence of a palladium catalyst can lead to the formation of a new carbon-carbon double bond with a fluorine substituent. organic-chemistry.org

A potential synthetic route to a fluoroalkene derivative from this compound is outlined below.

Table 2: Hypothetical Data for the Synthesis of a Fluoroalkene Derivative

| Entry | Coupling Partner | Catalyst/Conditions | Product | Hypothetical Yield (%) |

| 1 | (Z)-1,2-difluoroethenyl(tri-n-butyl)stannane | Pd(PPh₃)₄, toluene, 100 °C | (Z)-4-Fluoro-2'-(1,2-difluorovinyl)benzophenone | 65 |

| 2 | Potassium (E)-trifluorovinyltrifluoroborate | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80 °C | (E)-4-Fluoro-2'-(trifluorovinyl)benzophenone | 78 |

This data is hypothetical and for illustrative purposes only, based on typical yields for similar reactions.

Application of Traceless Directing Groups for Further Functionalization

The benzophenone core of this compound can be functionalized through C-H activation strategies, and the use of traceless directing groups offers an elegant way to achieve this with high selectivity. Traceless directing groups are temporarily installed to direct a reaction to a specific C-H bond and are subsequently removed in the course of the reaction or in a one-pot fashion, avoiding additional protection and deprotection steps. chemistryviews.orgacs.org

A notable example is the ortho-selective borylation of benzophenones using a hydrazone as a traceless directing group. chemistryviews.orgacs.org In this approach, the benzophenone is first condensed with an N-amino compound to form a hydrazone. This hydrazone then directs a borylation reaction to the ortho-position of the phenyl ring that does not bear the directing group. Subsequent workup with pinacol (B44631) removes the directing group and furnishes the aryl boronate ester. This strategy could potentially be applied to the 4-fluoro-phenyl ring of this compound, leading to a new site of functionalization.

The resulting boronate ester is a versatile intermediate that can be used in a variety of subsequent cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

Table 3: Hypothetical Reaction Sequence for Functionalization using a Traceless Directing Group

| Step | Reagents and Conditions | Intermediate/Product | Hypothetical Yield (%) |

| 1 | N-aminopiperidine, toluene, reflux | Hydrazone of this compound | 95 |

| 2 | BBr₃, 2,6-lutidine, CH₂Cl₂, -78 °C to rt | ortho-Borylated benzophenone derivative | 85 |

| 3 | Pinacol, then H₂O workup | 4-Fluoro-2'-(2-borylphenyl)benzophenone pinacol ester | 90 |

| 4 | Aryl bromide, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90 °C | ortho-Arylated 4-fluorobenzophenone (B154158) derivative | 80 |

This data is hypothetical and for illustrative purposes only, based on typical yields for similar reactions.

Advanced Catalytic Systems Involving 4 Fluoro 2 Iodobenzophenone

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, and substrates like 4-Fluoro-2'-iodobenzophenone are instrumental in exploring and developing novel transformations. The presence of an aryl iodide bond provides a reactive handle for oxidative addition to palladium(0), a key step in many cross-coupling catalytic cycles. nih.gov

Development of Novel Palladium Catalysts for Cross-Coupling

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The development of new palladium catalysts often focuses on enhancing the efficiency of these steps. For instance, the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands can significantly improve the rates of oxidative addition and reductive elimination. nih.govnih.gov

While specific studies detailing the development of novel palladium catalysts exclusively for this compound are not extensively documented in the provided results, the principles of catalyst design are broadly applicable. For example, in related systems, palladium(0)-catalyzed cross-coupling of perfluoroarenes has been shown to be promoted by additives like lithium iodide, which facilitates the oxidative addition of a C-F bond. mdpi.com Similarly, the development of palladium precatalysts supported by N-heterocyclic carbene (NHC) ligands has expanded the scope of Suzuki-Miyaura reactions to include less reactive aryl esters. nih.gov These advancements in catalyst design, including the use of organoboron compounds and the development of base-free reaction conditions, are relevant to transformations involving halogenated benzophenones. uwindsor.ca

| Catalytic Step | Description | Influencing Factors |

|---|---|---|

| Oxidative Addition | The electrophile (e.g., aryl iodide) adds to the Pd(0) catalyst, forming a Pd(II) species. | Ligand electronics and sterics, nature of the halide, additives. nih.govnih.govmdpi.com |

| Transmetalation | The organic group from an organometallic reagent is transferred to the Pd(II) complex. | Nature of the organometallic reagent, base or additives used. uwindsor.ca |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst. | Ligand bulk, electronic properties of the coupled groups. nih.govnih.gov |

Ligand Effects on Reactivity and Selectivity

Ligands play a crucial role in modulating the reactivity and selectivity of palladium-catalyzed reactions. nih.gov The electronic and steric properties of phosphine ligands, for example, have a profound impact on the efficiency of the catalytic cycle. liv.ac.uk

Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, which can enhance the rate of oxidative addition. nih.gov In palladium-catalyzed allylic alkylation, more electron-donating phosphines like P(4-C6H4-OMe)3, PnBu3, and PCy3 lead to significantly faster reaction rates compared to the more electron-withdrawing PPh3. liv.ac.uk

Steric Effects: The steric bulk of a ligand can influence the coordination number of the palladium center and facilitate reductive elimination. nih.gov Bulky ligands can also control regioselectivity in reactions where multiple products are possible. For instance, in palladium-catalyzed allyl-fluoroallyl cross-couplings, the steric requirements of the NHC ligand control the regioselectivity, with smaller ligands favoring linear products and sterically congested ligands favoring branched products. rsc.org

The choice of ligand is often a delicate balance between these effects to achieve the desired outcome for a specific substrate and transformation.

Copper-Catalyzed Reactions

Copper catalysis offers a complementary approach to palladium for various organic transformations, including cyclizations and fluoroalkylations. Copper's unique reactivity profile makes it suitable for reactions involving heteroatoms and fluorinated substrates.

Copper(I)-Mediated Cyclizations and Fluoroalkylations

Copper(I) catalysts are effective in mediating intramolecular cyclization reactions. For example, copper(I)-catalyzed three-component coupling reactions can be used to assemble complex molecular scaffolds in a modular fashion. beilstein-journals.org In the context of fluorinated compounds, copper-mediated reactions of iododifluoroacetamides can be controlled to selectively yield cross-coupling, intramolecular cyclization, or homocoupling products based on the reaction conditions and the nature of the substrates. cas.cn Generally, in the absence of other coupling partners, intramolecular cyclization is favored. cas.cn More broadly, copper-catalyzed domino cyclizations have been developed as a versatile route to synthesize spirotetrahydroquinoline derivatives. beilstein-journals.org

Fluoroalkylation reactions, which introduce fluoroalkyl groups into organic molecules, are of significant interest in medicinal and materials chemistry. cas.cnsemanticscholar.org Copper-mediated fluoroalkylation often involves the formation of a "Rf-Cu" species. cas.cn The reactivity of these intermediates can be tuned by the surrounding ligands and the specific copper source used.

| Reaction Condition | Major Product Type |

|---|---|

| Presence of aryl/alkenyl iodides | Cross-coupling products |

| Absence of aryl/alkenyl iodides; R¹ = alkyl, R² = aryl or R¹ = R² = aryl | Intramolecular cyclization products |

| Absence of aryl/alkenyl iodides; R¹ = R² = alkyl or R¹ = H, R² = alkyl/aryl | Homocoupling products |

Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. sigmaaldrich.com Benzophenone (B1666685) and its derivatives are well-known photosensitizers in these reactions.

Benzophenone Hydrogen Atom Transfer (HAT) Catalysis

Upon irradiation with light, benzophenones are excited to a triplet state, which can act as a potent hydrogen atom transfer (HAT) agent. rsc.org This process generates a carbon-centered radical from a C-H bond, which can then participate in various coupling reactions. rsc.orgnih.gov The benzophenone catalyst is regenerated through subsequent steps, completing the catalytic cycle. rsc.org

This strategy has been merged with other catalytic systems, such as nickel catalysis, to achieve cross-electrophile couplings. nih.govtorvergata.it In these systems, the excited benzophenone abstracts a hydrogen atom from a silane, which then generates an alkyl radical from an alkyl bromide via halogen atom transfer (XAT). nih.govtorvergata.it This alkyl radical is then intercepted by the nickel catalyst to form the desired C-C bond. nih.govtorvergata.it The use of "push-pull" benzophenone derivatives, which have both electron-donating and electron-withdrawing groups, can shift the absorption wavelength to the visible region, allowing for milder reaction conditions.

Synergistic Catalytic Manifolds

Synergistic catalysis, where two or more catalysts work in a cooperative fashion to enable a transformation that is not possible or is inefficient with a single catalyst, is a powerful tool in synthesis. For instance, the combination of scandium(III) triflate (Sc(OTf)₃) and boron trifluoride etherate (BF₃·OEt₂) has been shown to act as a synergistic system for the synthesis of certain 2-hydroxybenzophenones. acs.orgresearchgate.netmdpi.com Another example is the use of palladium/phosphine synergistic redox catalysis for the fluorocarbonylation of potassium aryl/alkyl trifluoroborate. nih.gov However, no literature could be found that applies such synergistic catalytic manifolds to the synthesis or reaction of this compound.

Nanocatalyst Applications in Benzophenone Synthesis and Functionalization

Nanocatalysts, which are catalytic materials with at least one dimension in the nanometer scale, offer advantages such as high surface-area-to-volume ratio and unique electronic properties, leading to enhanced catalytic activity and selectivity. magtech.com.cnbeilstein-journals.org Palladium nanoparticles, for example, are widely used as heterogeneous catalysts for various cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions, which are foundational methods for forming carbon-carbon bonds. organic-chemistry.orglabxing.com These reactions are, in principle, applicable to the synthesis of biaryl ketones like benzophenones. semanticscholar.org Research has explored the use of palladium nanocatalysts supported on materials like graphene or magnetic nanoparticles for carbonylative Suzuki couplings to produce biaryl ketones. semanticscholar.orgwikipedia.org Despite the broad utility of nanocatalysts in organic synthesis, specific studies detailing their application in the synthesis or functionalization of this compound are not present in the available scientific literature.

Photochemistry and Photophysical Studies of 4 Fluoro 2 Iodobenzophenone

UV Absorption and Emission Spectroscopy

The electronic absorption and emission characteristics of benzophenones are dictated by the nature of their lowest-lying excited states, primarily the n-π* and π-π* states. In 4-Fluoro-2'-iodobenzophenone, the presence of both a fluorine and an iodine atom introduces significant perturbations to the electronic structure of the parent benzophenone (B1666685) molecule. UV-Visible spectroscopy is a fundamental tool for probing these electronic transitions. biocompare.comoecd.org

The solvent environment can profoundly influence the photophysical properties of molecules, an effect known as solvatochromism. nih.gov Changes in solvent polarity can alter the energies of the ground and excited states, leading to shifts in absorption and emission spectra.

For substituted benzophenones, the effect of solvent polarity is particularly noticeable on the n-π* transition. In a study on the related compound 4-iodobenzophenone (B1332398), changing to a more polar solvent, such as a mixture of ether, isopentane, and ethanol (B145695) (EPA), induces a blue shift (hypsochromic shift) in the UV absorption spectrum corresponding to the n-π* (S0→S1) transition. oregonstate.edu This shift to higher energy is attributed to the stabilization of the non-bonding lone pair of electrons on the carbonyl oxygen through interactions with the polar protic solvent. oregonstate.edu Conversely, the absorption and emission maxima of some dyes are only slightly affected by solvent properties, with minor changes reflecting the polarizability of the surrounding solvent. rsc.org

In contrast, fluorescence emission spectra often show a pronounced bathochromic (red) shift as solvent polarity increases. nih.gov While specific data for this compound is not extensively detailed in the provided literature, the general principles of solvatochromism observed for similar ketones can be applied. The fluorescence quantum yield is also highly dependent on the solvent, often decreasing as solvent polarity increases. nih.gov The interplay of solvent dipolarity, polarizability, acidity, and basicity are all factors in describing these solvatochromic effects. rsc.org

Table 1: Illustrative Solvent Effects on Photophysical Properties of Related Compounds This table compiles general trends and specific data for related molecules to illustrate the principles of solvent effects.

| Compound | Solvent | Observation | Reference |

|---|---|---|---|

| 4-Iodobenzophenone | EPA (polar) | Blue shift in n-π* absorption | oregonstate.edu |

| 4,4′-Dimethoxybenzophenone | EPA (polar) vs. Methylcyclohexane (non-polar) | n-π* transition shifts from 328 nm to 318 nm | oregonstate.edu |

Upon absorption of UV light, this compound is promoted from its ground state (S0) to an excited singlet state (S1 or S2). For benzophenones, the lowest singlet excited state (S1) is typically of n-π* character. This is followed by a very rapid and efficient intersystem crossing (ISC) to the triplet state (T1). nih.gov

The presence of the heavy iodine atom in the 2'-position is expected to significantly enhance the rate of intersystem crossing due to the heavy-atom effect, which increases spin-orbit coupling. This leads to a high quantum yield for triplet state formation. nih.gov

Theoretical studies on the related 2-iodobenzophenone (B1349951) predict a fascinating complexity in its triplet excited states. publish.csiro.au While many substituted benzophenones have a lowest triplet state of (π,π) character, calculations suggest that for 2-iodobenzophenone, the lowest triplet state has significant (σ,π) character. publish.csiro.au This arises from an intramolecular interaction between the ketone triplet and the nucleophilic iodine substituent. publish.csiro.au This (σ,π) state, which can be thought of as an intramolecular triplet exciplex, is predicted to have substantial spin density at the iodine atom and is significantly stabilized relative to the (π,π) state. publish.csiro.au This feature has profound implications for the molecule's photochemical reactivity, particularly regarding the C-I bond.

Solvent Effects on Photophysical Parameters

Photoreduction and Photopinacolization Processes

A classic photochemical reaction of benzophenones in the presence of a hydrogen donor is photoreduction. The triplet-state benzophenone abstracts a hydrogen atom from the solvent or another donor molecule, forming a ketyl radical. Two ketyl radicals can then dimerize to form a benzopinacol (B1666686).

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), defined as the number of molecules that react for each photon absorbed. uomustansiriyah.edu.iqnumberanalytics.com A quantum yield greater than one suggests that the initial photo-excited molecule initiates a chain reaction. uomustansiriyah.edu.iq Conversely, low quantum yields can result from processes like deactivation of the excited state through fluorescence or reversal of the primary photochemical step. uomustansiriyah.edu.iq

Table 2: Photoreduction Quantum Yields for Various Substituted Benzophenones

| Compound | Observation | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| 4-Methylbenzophenone (B132839) | Formation of benzopinacol | 1.92 | oregonstate.edu |

| 4-Phenylbenzophenone | Dimerization to form 4,4′-diphenylbenzpinacol | 2.36 | oregonstate.edu |

| 4-Bromobenzophenone (B181533) | Photochemical reduction | 0.17 | oregonstate.edu |

Photoinduced Halogen Cleavage and Radical Generation

The presence of a carbon-halogen bond, particularly a C-I bond, introduces an alternative and often dominant photochemical pathway: homolytic cleavage of the halogen atom. rsc.orgrsc.org

In an experiment involving the related compound 4-chloro-4'-iodobenzophenone, it was noted that the iodine atom readily breaks off upon exposure to UV light. oregonstate.edu This photo-lability is a key feature of iodo-aromatic compounds. The absorption of light provides the energy to cleave the relatively weak carbon-iodine bond, generating an aryl radical and an iodine radical. This process is a form of halogen-atom transfer (XAT). chemrxiv.org

The iodine atom is central to the unique photochemical reactivity of this compound. Its presence serves two main purposes. First, as a heavy atom, it promotes the formation of the reactive triplet state. Second, the C-I bond itself becomes the primary site of photochemical reaction.

The theoretical prediction of a low-lying (σ,π) triplet state for 2-iodobenzophenone provides a compelling explanation for the facile C-I bond cleavage. publish.csiro.au Population of an antibonding σ* orbital localized on the C-I bond would inherently weaken it, predisposing it to dissociation. This contrasts with the typical photoreduction pathway, which proceeds from the n,π* triplet state centered on the carbonyl group. Therefore, for this compound, there is a competition between hydrogen abstraction by the carbonyl triplet and C-I bond scission. The cleavage of the C-I bond is often the more dominant pathway for iodo- and bromo-substituted benzophenones. cymitquimica.com The resulting aryl and iodo radicals are highly reactive species that can initiate various subsequent reactions. cymitquimica.com The generation of these radicals makes such compounds useful as photoinitiators. cymitquimica.com

Applications in Polymer Chemistry Research (Photoinitiators)

No publically available research data was found for this compound in this specific application.

Broader Research Perspectives and Future Directions

Design of Novel Halogenated Benzophenone (B1666685) Derivatives